molecular formula C11H16N2O B15154976 N-[3-(propan-2-yl)phenyl]glycinamide

N-[3-(propan-2-yl)phenyl]glycinamide

Cat. No.: B15154976
M. Wt: 192.26 g/mol
InChI Key: OATOFJGQQJVXPC-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)phenyl]glycinamide is an organic compound belonging to the class of phenylglycinamides It features a phenyl ring substituted with an isopropyl group at the meta position and an amino acid-derived amide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(propan-2-yl)aniline as the starting material.

  • Reaction Steps: The aniline undergoes acylation with chloroacetic acid to form the corresponding amide.

  • Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to meet industrial standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the amide group to an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

  • Oxidation: N-[3-(propan-2-yl)phenyl]glycine.

  • Reduction: N-[3-(propan-2-yl)phenyl]ethanamine.

  • Substitution: this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

N-[3-(propan-2-yl)phenyl]glycinamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(propan-2-yl)phenyl]glycinamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.

  • Pathways: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, and pathways involved in oxidative stress, such as the Nrf2 pathway.

Comparison with Similar Compounds

N-[3-(propan-2-yl)phenyl]glycinamide is compared with other phenylglycinamides and related compounds:

  • Phenylglycinamide: Similar structure but lacks the isopropyl group.

  • N-[3-(butan-2-yl)phenyl]glycinamide: Similar but with a longer alkyl chain.

  • N-[3-(propyl)phenyl]glycinamide: Similar but with a straight-chain alkyl group.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H16N2O/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

OATOFJGQQJVXPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN

Origin of Product

United States

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